molecular formula C22H12F3NO5 B11015446 7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one

7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B11015446
M. Wt: 427.3 g/mol
InChI Key: QKYIGIHNYQOENW-UHFFFAOYSA-N
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Description

7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one is a complex organic compound with the molecular formula C22H12F3NO5 and a molecular weight of 427.34 g/mol . This compound is known for its unique structural features, including a chromenone core substituted with nitro, trifluoromethyl, and phenoxy groups. It is utilized in various scientific research fields due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Continuous flow nitration processes and other advanced techniques may be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of Pd/C catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted phenoxy derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H12F3NO5

Molecular Weight

427.3 g/mol

IUPAC Name

7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C22H12F3NO5/c23-22(24,25)14-6-9-19(18(10-14)26(28)29)30-15-7-8-16-17(13-4-2-1-3-5-13)12-21(27)31-20(16)11-15/h1-12H

InChI Key

QKYIGIHNYQOENW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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